Cas no 21477-57-6 (L-Alanine,5-oxo-L-prolyl-L-glutaminyl-)

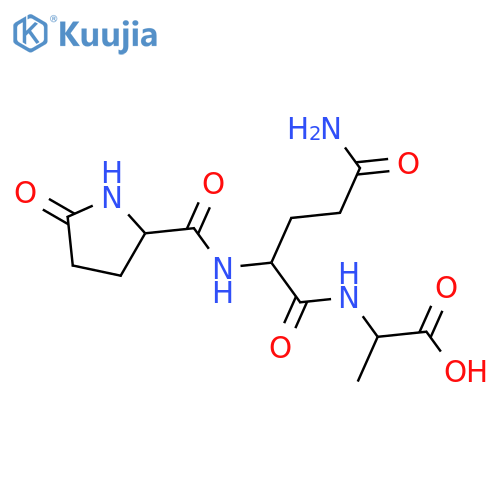

21477-57-6 structure

商品名:L-Alanine,5-oxo-L-prolyl-L-glutaminyl-

L-Alanine,5-oxo-L-prolyl-L-glutaminyl- 化学的及び物理的性質

名前と識別子

-

- L-Alanine,5-oxo-L-prolyl-L-glutaminyl-

- 2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid

- Pglu-gln-ala

- Eisenin

- 21477-57-6

- L-Alanine, N-(N2-(5-oxo-L-prolyl)-L-glutaminyl)-

- NoName_1571

- Pyroglutamyl-glutaminyl-alanine

- DTXSID80902331

- (2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid

-

- インチ: InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)

- InChIKey: VIPNGHPLCAMVEB-UHFFFAOYSA-N

- ほほえんだ: NC(CCC(C(NC(C(=O)O)C)=O)NC(C1CCC(=O)N1)=O)=O

計算された属性

- せいみつぶんしりょう: 328.1384

- どういたいしつりょう: 328.13828437g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 8

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 168Ų

- 疎水性パラメータ計算基準値(XlogP): -2.4

じっけんとくせい

- PSA: 167.69

L-Alanine,5-oxo-L-prolyl-L-glutaminyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00BHPJ-25mg |

eisenin |

21477-57-6 | ≥ 96% (HPLC) | 25mg |

$135.00 | 2023-12-19 | |

| A2B Chem LLC | AF35367-25mg |

Eisenin |

21477-57-6 | ≥ 96% (HPLC) | 25mg |

$108.00 | 2024-04-20 |

L-Alanine,5-oxo-L-prolyl-L-glutaminyl- 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

21477-57-6 (L-Alanine,5-oxo-L-prolyl-L-glutaminyl-) 関連製品

- 131115-71-4(Gly-Gln-OH·H2O)

- 183449-57-2(L-Alanine,5-oxo-L-prolyl-L-phenylalanyl-L-arginyl-L-histidyl-L-a-aspartyl-L-serylglycyl-L-tyrosyl-L-a-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-a-glutamyl-L-a-aspartyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-)

- 13485-59-1(L-Alanyl-L-proline)

- 1999-42-4(DL-Alanyl-DL-leucine)

- 3303-34-2(L-Alanyl-L-leucine)

- 39537-23-0(L-Alanyl-L-Glutamine)

- 13115-71-4(Glycyl-glutamine)

- 17665-02-0(L-Leucyl-D-leucine)

- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量